molecular formula C6H4ClN3 B2429032 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427399-34-5

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2429032
CAS No.: 1427399-34-5
M. Wt: 153.57
InChI Key: VTRUSOWTYJYYIJ-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a chlorine atom attached at the 5-position of the triazole ring

Mechanism of Action

Target of Action

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a compound with a wide range of biological activities. It has been found to interact with several targets, including ERK signaling pathway and cAMP phosphodiesterase (PDE) . These targets play crucial roles in various cellular processes, such as cell proliferation, differentiation, and apoptosis.

Mode of Action

The compound interacts with its targets in a specific manner. For instance, it exhibits significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This interaction leads to changes in the activity of these proteins, thereby affecting the cellular processes they regulate.

Biochemical Pathways

The ERK signaling pathway is one of the key pathways affected by this compound. This pathway plays a critical role in regulating cell proliferation and survival. Inhibition of this pathway by the compound can lead to cell cycle arrest and apoptosis .

Result of Action

The interaction of this compound with its targets leads to several molecular and cellular effects. For instance, it can induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cells . These effects can contribute to its potential anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the cyclization of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation, which leads to the formation of the triazole ring . Another method includes the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine, which is effective for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which may alter the electronic properties of the triazole and pyridine rings.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the electronic properties conferred by the chlorine atom. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-2-1-3-6-8-4-9-10(5)6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRUSOWTYJYYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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